
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is a synthetic organic compound that features a pyridine ring, a butanol chain, and a tert-butyloxycarbonyl (Boc) protected amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a base like sodium hydride.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Protection: The amine group is protected using tert-butyl chloroformate to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to modify the pyridine ring or the alcohol group.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution using various electrophiles.
Major Products
Oxidation: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butanone.
Reduction: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its pyridine ring is particularly useful in binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production, making it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a 2-pyridyl group instead of a 3-pyridyl group.
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a 4-pyridyl group.
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-2-butanol: Similar structure but with a different position of the alcohol group.
Uniqueness
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific substitution pattern, which influences its reactivity and interactions. The position of the pyridine ring and the Boc-protected amine group provides distinct chemical and biological properties compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
1346603-44-8 |
|---|---|
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.368 |
IUPAC-Name |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
InChI-Schlüssel |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
Synonyme |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


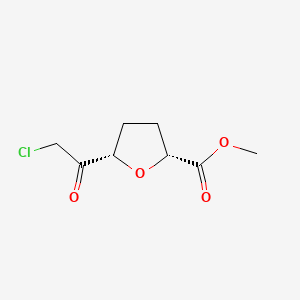
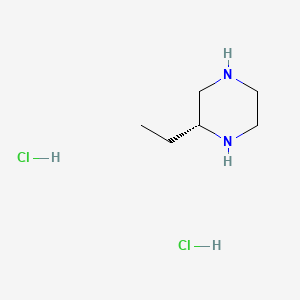
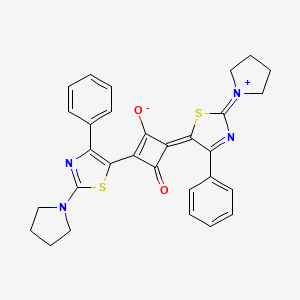
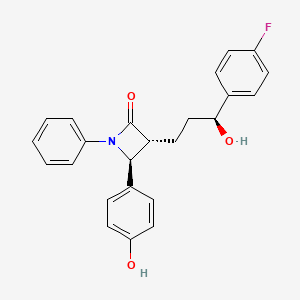
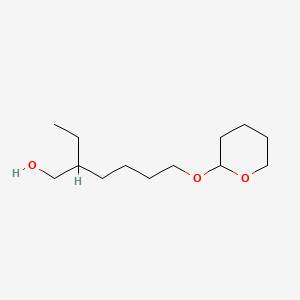
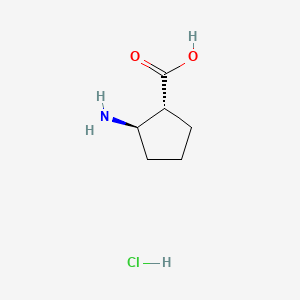

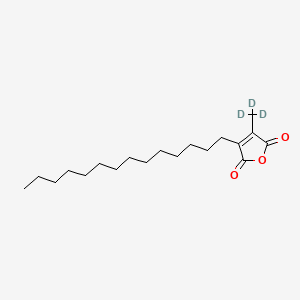
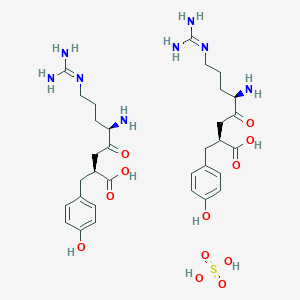
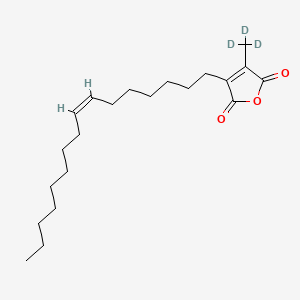
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)
